molecular formula C28H22N4O2 B189290 N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide CAS No. 36289-76-6

N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide

Cat. No. B189290
CAS RN: 36289-76-6
M. Wt: 446.5 g/mol
InChI Key: FCYVHTSUXHTTMQ-XDHTVYJESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide, commonly known as BEN, is a chemical compound that has been extensively researched for its potential therapeutic applications. BEN belongs to the class of compounds known as hydrazones, which have been shown to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of BEN is not fully understood. However, it is believed that BEN exerts its biological effects by inhibiting various enzymes and signaling pathways in the body. For example, BEN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. BEN has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Biochemical And Physiological Effects

BEN has been shown to possess a wide range of biochemical and physiological effects. For example, BEN has been shown to reduce the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. BEN has also been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, BEN has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using BEN in lab experiments is its wide range of biological activities. BEN has been shown to possess anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties, making it a versatile compound for various research applications. However, one of the limitations of using BEN in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on BEN. One potential area of research is the development of more potent and selective analogs of BEN for specific therapeutic applications. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of BEN in vivo, which could provide valuable information for the development of potential drug candidates. Additionally, the potential use of BEN in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation.

Synthesis Methods

BEN can be synthesized by the reaction of 2-hydrazinylbenzoic acid with 2-benzoylbenzaldehyde in the presence of a base. The reaction yields a yellow crystalline solid, which can be purified by recrystallization from a suitable solvent. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

BEN has been studied extensively for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial properties. BEN has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

36289-76-6

Product Name

N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide

Molecular Formula

C28H22N4O2

Molecular Weight

446.5 g/mol

IUPAC Name

N-[(E)-[(2E)-2-(benzoylhydrazinylidene)-1,2-diphenylethylidene]amino]benzamide

InChI

InChI=1S/C28H22N4O2/c33-27(23-17-9-3-10-18-23)31-29-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)30-32-28(34)24-19-11-4-12-20-24/h1-20H,(H,31,33)(H,32,34)/b29-25+,30-26+

InChI Key

FCYVHTSUXHTTMQ-XDHTVYJESA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC(=O)C2=CC=CC=C2)/C(=N/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4

SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2)C(=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Other CAS RN

36289-76-6

Origin of Product

United States

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